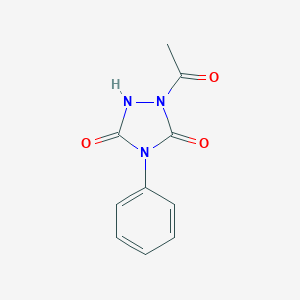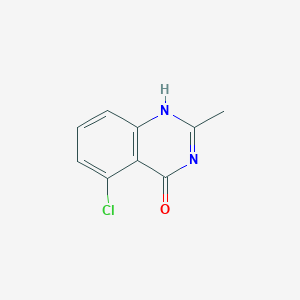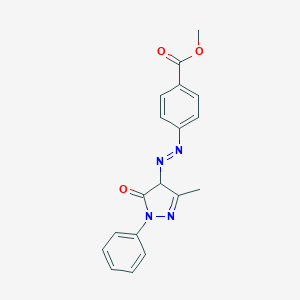
1-(2,3-dimethylphenyl)-1H-imidazole-2-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds, such as medetomidine, involves a method that includes Wittig olefination of the phenylimidazolylketones, followed by a hydrogenation . This method provides a convenient step for the synthesis of medetomidine without requiring methylation and dehydration steps, which are problematic processes in previous methods .Applications De Recherche Scientifique
Sedation and Anesthesia:
Dexmedetomidine is an α2-adrenoceptor agonist with sedative, anxiolytic, and sympatholytic effects. It induces a state of unconsciousness similar to natural sleep, allowing patients to remain easily rousable and cooperative. Its minimal respiratory depression makes it suitable for procedural sedation and anesthesia .
Intensive Care Unit (ICU) Applications:
Initially approved for intravenous use in the adult ICU population, dexmedetomidine has found broader applications. It helps manage agitation, delirium, and pain in critically ill patients. Its unique profile allows for targeted sedation without compromising hemodynamics .
Pediatric Sedation:
Dexmedetomidine has been successfully used for pediatric sedation during diagnostic procedures, minor surgeries, and imaging studies. Its safety profile and minimal respiratory depression make it an attractive option for children .
Adjunct to Local Analgesia Techniques:
In regional anesthesia, dexmedetomidine enhances the quality and duration of nerve blocks when added to local anesthetics. It provides prolonged postoperative pain relief and reduces opioid requirements .
Intranasal and Buccal Administration:
Researchers have explored alternative routes of administration, such as intranasal and buccal delivery. Dexmedetomidine’s lipophilicity allows for efficient absorption through these mucosal routes, making it a promising option for non-invasive sedation .
CNS Disorders and Neuroprotection:
Beyond sedation, dexmedetomidine exhibits neuroprotective effects. Studies suggest its potential in mitigating brain injury after stroke, traumatic brain injury, and neurosurgical procedures. Its anti-inflammatory and antioxidant properties contribute to neuroprotection .
Mécanisme D'action
Target of Action
1-(2,3-dimethylphenyl)-1H-imidazole-2-thiol, also known as dexmedetomidine, is a potent and highly selective α2-adrenoceptor agonist . The α2-adrenoceptors are the primary targets of this compound . These receptors play a crucial role in regulating neurotransmitter release from adrenergic neurons in the central nervous system .
Mode of Action
Dexmedetomidine exerts its hypnotic action through activation of central pre- and postsynaptic α2-receptors in the locus coeruleus . This activation induces a state of unconsciousness similar to natural sleep, with the unique aspect that patients remain easily rousable and cooperative . The compound’s peripheral vasoconstrictive and sympatholytic properties result in hemodynamic effects, which include transient hypertension, bradycardia, and hypotension .
Biochemical Pathways
The underlying mechanisms governing the roles of dexmedetomidine involve antiapoptotic properties, inhibiting inflammatory response, removing damaged mitochondria, and reducing oxidative stress . These effects might be facilitated by the interaction with multiple associated genes (i.e., hypoxia inducible factor-1α, p62, caspase-3, heat shock 70 kDa protein, and microRNAs) and signaling cascades (i.e., mammalian target of rapamycin, nuclear factor-kappa B, and c-Jun N-terminal kinases pathway) .
Pharmacokinetics
Dexmedetomidine is rapidly distributed and is mainly hepatically metabolized into inactive metabolites by glucuronidation and hydroxylation . Less than 1% is excreted unchanged with metabolites being excreted renally (95%) and fecally (4%) . Body size, hepatic impairment, and presumably plasma albumin and cardiac output have a significant impact on dexmedetomidine pharmacokinetics .
Result of Action
The modulation of autophagy was inhibited under the treatment of dexmedetomidine on vital organ injuries (e.g. brain, heart, kidney, and lung), but several studies suggested that the level of autophagy was dramatically increased after administration of dexmedetomidine . This modulation hints at a promising strategy in the management of vital organ injuries .
Action Environment
Environmental factors can influence the action, efficacy, and stability of dexmedetomidine. For instance, the compound’s toxicity can be influenced by factors such as temperature, pH, and the presence of other chemicals . .
Propriétés
IUPAC Name |
3-(2,3-dimethylphenyl)-1H-imidazole-2-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2S/c1-8-4-3-5-10(9(8)2)13-7-6-12-11(13)14/h3-7H,1-2H3,(H,12,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQERDOPEWJNMPK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2C=CNC2=S)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10406933 |
Source


|
| Record name | 1-(2,3-dimethylphenyl)-1H-imidazole-2-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10406933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,3-dimethylphenyl)-1H-imidazole-2-thiol | |
CAS RN |
17452-16-3 |
Source


|
| Record name | 1-(2,3-Dimethylphenyl)-1,3-dihydro-2H-imidazole-2-thione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17452-16-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2,3-dimethylphenyl)-1H-imidazole-2-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10406933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![[(1,1-Dimethyl-2-propynyl)oxy]trimethylsilane](/img/structure/B93083.png)



